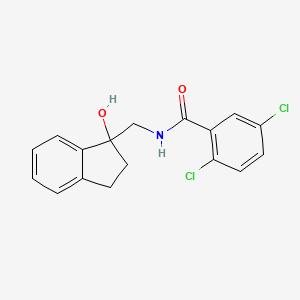
2,5-dichloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with a 2,3-dihydro-1H-inden-1-ylmethyl group attached to the nitrogen atom of the amide group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The 2,3-dihydro-1H-inden-1-ylmethyl group is a bicyclic structure that includes a cyclopentane ring fused with a benzene ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core and the 2,3-dihydro-1H-inden-1-ylmethyl group. The presence of the two chlorine atoms on the benzene ring would make the molecule more electron-deficient, which could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility in different solvents .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Dopamine/Serotonin Receptor Ligands : Research on related structures, such as hexahydro-dibenz[d,g]azecines, has led to the identification of potent and selective dopamine D5 receptor ligands. These compounds, synthesized from substituted 2-phenylethylamines and isochromanones, have shown significant affinity for human-cloned dopamine-receptor subtypes, highlighting their potential in drug discovery for neurological disorders (Mohr et al., 2006).
Antipathogenic Activity : The synthesis of thiourea derivatives, including those with chlorophenyl substituents, has been explored for their antipathogenic activities, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies underscore the compound's potential as a precursor for developing novel antimicrobial agents (Limban et al., 2011).
Antimicrobial Screening : Novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their in vitro antibacterial activity. These studies reveal the scope of using structurally related compounds as frameworks for generating new antimicrobial agents (Idrees et al., 2020).
Photocatalytic Degradation Studies : Compounds with chloro-benzamide moieties have been used to explore the photocatalytic degradation of organic pollutants, such as propyzamide, using TiO2-loaded adsorbent supports. This research highlights the environmental applications of these compounds in removing hazardous substances from water (Torimoto et al., 1996).
Herbicidal Activity : The structural analogs of benzamides, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active compounds, demonstrating the versatility of these compounds in agricultural applications (Viste et al., 1970).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-dichloro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-12-5-6-15(19)13(9-12)16(21)20-10-17(22)8-7-11-3-1-2-4-14(11)17/h1-6,9,22H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJDRLBTCPCNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)
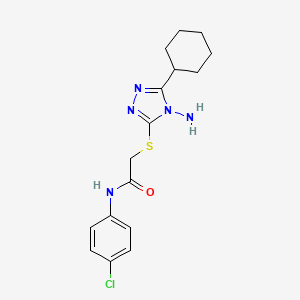
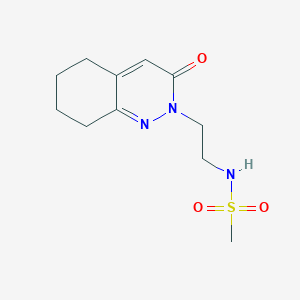
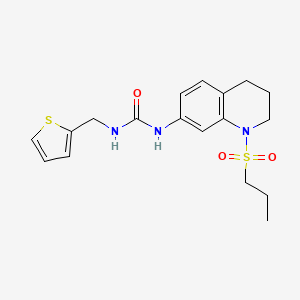
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726635.png)

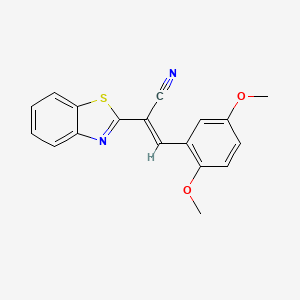
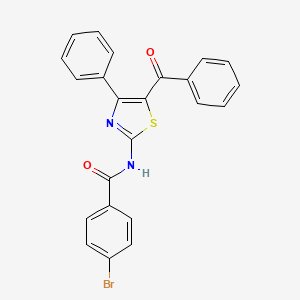
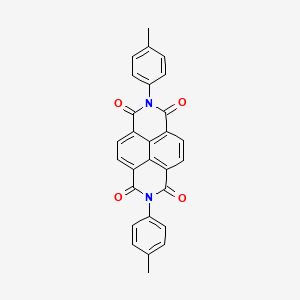

![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)
![[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2726652.png)